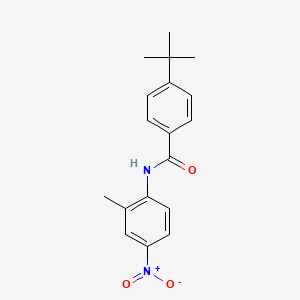
4-tert-Butyl-N-(2-Methyl-4-nitrophenyl)benzamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
4-tert-butyl-N-(2-methyl-4-nitrophenyl)benzamide has several scientific research applications, including:
Vorbereitungsmethoden
The synthesis of 4-tert-butyl-N-(2-methyl-4-nitrophenyl)benzamide typically involves the reaction of 4-tert-butylbenzoic acid with 2-methyl-4-nitroaniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane . The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.
Analyse Chemischer Reaktionen
4-tert-butyl-N-(2-methyl-4-nitrophenyl)benzamide undergoes various types of chemical reactions, including:
Wirkmechanismus
The mechanism of action of 4-tert-butyl-N-(2-methyl-4-nitrophenyl)benzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which can then interact with various biological molecules. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
4-tert-butyl-N-(2-methyl-4-nitrophenyl)benzamide can be compared with other similar compounds, such as:
4-tert-butyl-N-(4-nitrophenyl)benzamide: This compound has a similar structure but with the nitro group in a different position, leading to different chemical and biological properties.
4-tert-butyl-N-(4-methoxy-2-nitrophenyl)benzamide: The presence of a methoxy group instead of a methyl group can significantly alter the compound’s reactivity and biological activity.
Biologische Aktivität
4-tert-butyl-N-(2-methyl-4-nitrophenyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a tert-butyl group, a nitrophenyl moiety, and a benzamide structure. The presence of the nitro group is crucial as it can undergo bioreduction, leading to reactive intermediates that may interact with cellular components. This interaction is fundamental to the compound's biological effects.
The mechanism of action for 4-tert-butyl-N-(2-methyl-4-nitrophenyl)benzamide involves:
- Bioreduction : The nitro group can be reduced to an amino group, which may interact with various biological molecules.
- Enzyme Inhibition : The compound may inhibit specific enzymes or receptors, modulating their activity and resulting in therapeutic effects.
Antimicrobial Properties
Research indicates that 4-tert-butyl-N-(2-methyl-4-nitrophenyl)benzamide exhibits antimicrobial activity. It has been tested against various pathogens, demonstrating effectiveness that warrants further investigation for potential use in treating infections.
Anti-inflammatory Effects
The compound has also shown promise in anti-inflammatory applications. Studies suggest that it may inhibit inflammatory pathways, making it a candidate for developing anti-inflammatory drugs.
Study on Antimicrobial Activity
A study evaluated the antimicrobial efficacy of several benzamide derivatives, including 4-tert-butyl-N-(2-methyl-4-nitrophenyl)benzamide. The results are summarized in the table below:
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| 4-tert-butyl-N-(2-methyl-4-nitrophenyl)benzamide | 12.5 | Staphylococcus aureus |
| Control (Ciprofloxacin) | 2.0 | Staphylococcus aureus |
| Other tested derivatives | Varies | Various pathogens |
This study indicates that while the compound is less potent than ciprofloxacin, it still possesses significant antimicrobial properties worth exploring further .
Anti-inflammatory Mechanism Investigation
In another study focusing on the anti-inflammatory potential of benzamide derivatives, researchers found that 4-tert-butyl-N-(2-methyl-4-nitrophenyl)benzamide effectively reduced pro-inflammatory cytokine levels in vitro. The findings are detailed in the following table:
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
|---|---|---|
| TNF-α | 150 | 75 |
| IL-6 | 200 | 100 |
These results suggest that the compound could serve as a basis for developing new anti-inflammatory therapies .
Eigenschaften
IUPAC Name |
4-tert-butyl-N-(2-methyl-4-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-12-11-15(20(22)23)9-10-16(12)19-17(21)13-5-7-14(8-6-13)18(2,3)4/h5-11H,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUGMKWOPSOYNOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














